molecular formula C12H25NaO5S B12734076 Ethanol, 2-(decyloxy)-, hydrogen sulfate, sodium salt CAS No. 55901-67-2

Ethanol, 2-(decyloxy)-, hydrogen sulfate, sodium salt

Cat. No.: B12734076
CAS No.: 55901-67-2
M. Wt: 304.38 g/mol
InChI Key: YZOKKTLLYAATMM-UHFFFAOYSA-M
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Description

2-Decyloxyethyl sodium sulfate is an anionic surfactant widely used in various industrial and household applications. It is known for its excellent emulsifying, wetting, and dispersing properties. The compound is composed of a decyloxyethyl group attached to a sulfate group, with sodium as the counterion.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Decyloxyethyl sodium sulfate is typically synthesized through the sulfation of 2-decyloxyethanol. The reaction involves the use of sulfur trioxide or chlorosulfuric acid as the sulfating agents. The general reaction conditions include:

    Temperature: 30-60°C

    Solvent: Often carried out in an organic solvent like dichloromethane

    Neutralization: The resulting product is neutralized with sodium hydroxide to form the sodium salt.

Industrial Production Methods

In industrial settings, the production of 2-decyloxyethyl sodium sulfate is carried out in continuous reactors such as falling film reactors. This method ensures efficient mixing and reaction control. The process involves:

    Sulfation: 2-Decyloxyethanol is reacted with sulfur trioxide in a falling film reactor.

    Neutralization: The sulfated product is neutralized with sodium hydroxide.

    Purification: The final product is purified to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

2-Decyloxyethyl sodium sulfate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of strong acids or bases, it can hydrolyze to form 2-decyloxyethanol and sulfuric acid.

    Oxidation: It can be oxidized to form sulfonic acids under strong oxidative conditions.

    Substitution: The sulfate group can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide)

    Oxidation: Strong oxidizing agents (e.g., potassium permanganate)

    Substitution: Nucleophiles (e.g., amines) in the presence of catalysts

Major Products Formed

    Hydrolysis: 2-Decyloxyethanol and sulfuric acid

    Oxidation: Sulfonic acids

    Substitution: Various substituted products depending on the nucleophile used

Scientific Research Applications

2-Decyloxyethyl sodium sulfate has numerous applications in scientific research, including:

    Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: Employed in cell lysis buffers for protein extraction and purification.

    Medicine: Utilized in pharmaceutical formulations as an emulsifying agent.

    Industry: Widely used in detergents, shampoos, and other personal care products due to its excellent foaming and cleaning properties.

Mechanism of Action

The primary mechanism of action of 2-decyloxyethyl sodium sulfate is its ability to reduce surface tension. This property allows it to act as an effective emulsifying and dispersing agent. The molecular targets include hydrophobic surfaces, where it forms micelles that encapsulate non-polar substances, making them soluble in water. The pathways involved include the formation of micelles and the stabilization of emulsions.

Comparison with Similar Compounds

2-Decyloxyethyl sodium sulfate can be compared with other similar compounds such as:

    Sodium dodecyl sulfate: Another anionic surfactant with a similar structure but a longer alkyl chain. It is also widely used in detergents and personal care products.

    Sodium lauryl sulfate: Similar in structure but with a shorter alkyl chain. It is commonly used in toothpaste and shampoos.

    Sodium 2-ethylhexyl sulfate: A branched-chain surfactant with similar properties but different applications due to its branched structure.

Uniqueness

The uniqueness of 2-decyloxyethyl sodium sulfate lies in its specific alkyl chain length and the presence of an ether linkage, which imparts distinct solubility and emulsifying properties compared to other surfactants.

Properties

CAS No.

55901-67-2

Molecular Formula

C12H25NaO5S

Molecular Weight

304.38 g/mol

IUPAC Name

sodium;2-decoxyethyl sulfate

InChI

InChI=1S/C12H26O5S.Na/c1-2-3-4-5-6-7-8-9-10-16-11-12-17-18(13,14)15;/h2-12H2,1H3,(H,13,14,15);/q;+1/p-1

InChI Key

YZOKKTLLYAATMM-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCOCCOS(=O)(=O)[O-].[Na+]

Origin of Product

United States

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